An In-Depth Technical Guide to trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone (trans-4-Carboxycotinine)
An In-Depth Technical Guide to trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone (trans-4-Carboxycotinine)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone, a significant downstream metabolite of nicotine, more commonly known in the scientific literature as trans-4-carboxycotinine. This document delves into its fundamental chemical and physical properties, metabolic pathway, and established analytical methodologies for its detection and quantification. Intended for an audience of researchers, scientists, and professionals in drug development, this guide synthesizes current knowledge to facilitate a deeper understanding of its role as a biomarker and its potential, though currently underexplored, pharmacological relevance.
Introduction and Chemical Identity
trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone, a mouthful of a chemical name, is more conveniently referred to as trans-4-carboxycotinine. It is a derivative of cotinine, the primary metabolite of nicotine[1]. Its core structure consists of a pyrrolidinone ring, a five-membered lactam, substituted with a methyl group on the nitrogen, a carboxyl group, and a pyridyl group[2]. The "trans" designation refers to the stereochemical arrangement of the carboxyl and pyridyl groups on the pyrrolidinone ring. Due to its formation as a metabolic byproduct of nicotine exposure, its principal application in research to date has been as a specific biomarker for quantifying tobacco use and secondhand smoke exposure[1].
The chemical structure of trans-4-carboxycotinine is presented below:
Caption: Chemical structure of trans-4-carboxycotinine.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for the development of analytical methods and for predicting its pharmacokinetic behavior. The key properties of trans-4-carboxycotinine are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [3][4][5] |
| Molecular Weight | 220.22 g/mol | [3][4][5] |
| CAS Number | 161171-06-8 / 33224-01-0 | [3][4][5] |
| Appearance | White to almost white powder/crystal | [6] |
| Melting Point | 194-195 °C | [3] |
| Purity | ≥95% (commercially available) | [4][6][7] |
Metabolic Pathway and Biological Significance
trans-4-Carboxycotinine is a downstream metabolite in the complex metabolic cascade of nicotine[8][9]. The primary metabolic pathway of nicotine is initiated in the liver, where it is oxidized to cotinine, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2A6[9][10]. Cotinine itself undergoes further metabolism. While the conversion of cotinine to trans-3'-hydroxycotinine is a major route, other metabolic transformations occur, leading to a variety of metabolites, including trans-4-carboxycotinine.
The precise enzymatic steps leading to the formation of trans-4-carboxycotinine from cotinine are not as well-elucidated as the initial steps of nicotine metabolism. However, it is understood to be a product of further oxidation of the pyrrolidinone ring of cotinine.
Caption: Simplified metabolic pathway of nicotine.
The biological significance of trans-4-carboxycotinine itself is not extensively studied. Unlike cotinine, which has been investigated for potential nootropic and antipsychotic-like effects[11][], trans-4-carboxycotinine is generally considered to be pharmacologically less active. Its primary role in a research context is as a stable, long-half-life biomarker of nicotine exposure. Due to its polar carboxylic acid group, it is readily excreted in urine, making it a suitable analyte for non-invasive monitoring of tobacco use.
Synthesis of trans-4-Carboxycotinine
While trans-4-carboxycotinine is commercially available for use as an analytical standard, understanding its synthesis is valuable for researchers who may need to produce it in-house or create derivatives. The synthesis of various nicotine and cotinine derivatives has been reported in the literature[13][14][15]. A common strategy for the synthesis of derivatives of the pyrrolidinone ring involves the functionalization of a precursor molecule.
Caption: Conceptual synthetic pathway for trans-4-carboxycotinine.
Analytical Methodology: Quantification in Biological Matrices
The accurate quantification of trans-4-carboxycotinine in biological matrices, primarily urine, is crucial for its use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity[16][17][18].
Sample Preparation
Given the acidic nature of trans-4-carboxycotinine, sample preparation methods must be optimized for the extraction of polar, acidic compounds from a complex biological matrix like urine. Solid-phase extraction (SPE) is a commonly employed technique.
Protocol: Solid-Phase Extraction (SPE) for Acidic Nicotine Metabolites from Urine
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Sample Pre-treatment: Acidify a 1 mL urine sample with a suitable buffer, for example, to a pH of approximately 2.5 using ammonium formate[19]. This ensures that the carboxylic acid group of the analyte is protonated.
-
SPE Cartridge Conditioning: Condition a mixed-mode or a specific acidic compound SPE cartridge sequentially with methanol and the acidic buffer used in the pre-treatment step.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with the acidic buffer to remove unretained matrix components. A subsequent wash with a non-polar organic solvent may also be performed to remove less polar interferences.
-
Elution: Elute the analyte from the cartridge using a solvent mixture, typically containing a base (e.g., ammonium hydroxide in an organic solvent) to deprotonate the carboxylic acid and disrupt its interaction with the stationary phase.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Caption: Experimental workflow for SPE of trans-4-carboxycotinine.
LC-MS/MS Analysis
A reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for the analysis.
Illustrative LC-MS/MS Parameters:
-
LC Column: A C18 or a biphenyl column is often suitable for the separation of nicotine metabolites[16][20].
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed[16].
-
Ionization: Positive electrospray ionization (ESI+) is generally used.
-
MRM Transitions: Specific precursor-to-product ion transitions for trans-4-carboxycotinine would need to be optimized. The precursor ion would be the protonated molecule [M+H]⁺ (m/z 221.2). Product ions would be generated through collision-induced dissociation (CID) and would correspond to stable fragments of the molecule. An isotopically labeled internal standard (e.g., d₃-trans-4-carboxycotinine) should be used for accurate quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| trans-4-Carboxycotinine | 221.2 | To be determined empirically |
| d₃-trans-4-Carboxycotinine | 224.2 | To be determined empirically |
Conclusion
trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone (trans-4-carboxycotinine) is a key metabolite of nicotine that serves as a reliable biomarker for assessing tobacco smoke exposure. While its own pharmacological activity appears to be limited, its accurate measurement is of significant value in clinical and research settings. This guide has provided a foundational understanding of its chemical properties, metabolic origins, and the analytical techniques required for its quantification. Further research is warranted to fully elucidate its biosynthetic pathway and to explore any potential, as-yet-undiscovered biological roles.
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